molecular formula C10H13N3 B563177 Debrisoquin-13C,15N2 Hemisulfate CAS No. 1246814-89-0

Debrisoquin-13C,15N2 Hemisulfate

Cat. No.: B563177
CAS No.: 1246814-89-0
M. Wt: 178.214
InChI Key: JWPGJSVJDAJRLW-OVOUXGLMSA-N
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Description

Key Milestones in Debrisoquine Research

Year Discovery Significance
1975 Identification of metabolic polymorphism Established PM/EM phenotypes
1984 Cloning of CYP2D6 cDNA Enabled gen

Properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-(15N2)carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12)/i10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPGJSVJDAJRLW-OVOUXGLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)[13C](=[15NH])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isotopic Precursor Selection

The synthesis of debrisoquin-13C,15N2 begins with the strategic incorporation of stable isotopes into the molecular framework. Debrisoquin’s structure comprises a tetrahydroisoquinoline core with a guanidine moiety, necessitating 13C labeling at specific carbon positions and 15N labeling at nitrogen atoms. Key considerations include:

  • 13C-Labeled Benzene Derivatives : Aromatic carbons in the tetrahydroisoquinoline ring are typically labeled using 13C6-benzene or 13C-enriched intermediates, such as 13C-labeled phenethylamines, to ensure uniform isotopic distribution.

  • 15N-Labeled Amines : The guanidine group’s nitrogen atoms are labeled via 15N-enriched ammonia or nitriles, which participate in cyclization reactions during tetrahydroisoquinoline formation.

Core Structure Assembly

The tetrahydroisoquinoline core is synthesized via a Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone. For debrisoquin-13C,15N2:

  • 13C-Labeled Phenethylamine : Reacts with formaldehyde under acidic conditions to form the tetrahydroisoquinoline scaffold.

  • 15N Incorporation : The amine group in phenethylamine is substituted with 15N-enriched equivalents, ensuring isotopic integration at the N1 position.

  • Guanidine Functionalization : The secondary amine undergoes guanidinylation using 15N-labeled cyanamide or thiourea derivatives, introducing two additional 15N atoms.

Isotopic Labeling Optimization

Reaction Conditions

Isotopic labeling efficiency depends on reaction kinetics and precursor purity:

  • Temperature Control : Reactions are conducted at 60–80°C to maximize yield while minimizing isotopic scrambling.

  • Catalysts : Acidic catalysts (e.g., HCl, H2SO4) facilitate cyclization, whereas transition metals (e.g., Cu(I)) may assist in coupling reactions for side-chain modifications.

Purification Strategies

Post-synthesis purification ensures isotopic and chemical purity:

  • Column Chromatography : Silica gel or reverse-phase columns separate debrisoquin-13C,15N2 from unlabeled byproducts.

  • Crystallization : The hemisulfate salt is precipitated by adding sulfuric acid to the free base in ethanol, yielding high-purity crystals.

Analytical Characterization

Mass Spectrometry (MS)

  • High-Resolution MS : Confirms the molecular ion ([M+H]+) at m/z 213.1234 (calculated for C913CH1115N2O2S), with isotopic peaks distinguishing 13C and 15N incorporation.

  • Fragmentation Patterns : Characteristic fragments at m/z 196 (loss of NH3) and m/z 152 (tetrahydroisoquinoline core) validate structural integrity.

Nuclear Magnetic Resonance (NMR)

  • 13C NMR : Peaks at δ 120–140 ppm correspond to aromatic 13C atoms, while δ 50–60 ppm signals indicate aliphatic carbons.

  • 15N NMR : Resonances at δ −330 to −350 ppm confirm 15N enrichment in the guanidine group.

Challenges and Solutions in Isotopic Synthesis

Isotopic Dilution

  • Minimizing Cross-Contamination : Dedicated glassware and anhydrous conditions prevent inadvertent mixing with non-labeled compounds.

  • Yield Optimization : Multi-step reactions achieve >90% isotopic purity, as seen in analogous syntheses of trifluridine-13C,15N2.

Cost Considerations

  • Precursor Availability : 13C6-benzene and 15N-ammonia are commercially available but costly, necessitating efficient reaction designs to reduce waste.

Applications in Pharmacogenetic Research

Debrisoquin-13C,15N2 hemisulfate’s primary application lies in CYP2D6 phenotyping :

  • Metabolic Studies : Co-administered with non-labeled debrisoquin, it enables precise measurement of 4-hydroxydebrisoquine ratios in urine, identifying poor metabolizers.

  • Drug-Drug Interaction Assays : Serves as a probe substrate to evaluate CYP2D6 inhibition or induction by new therapeutics .

Chemical Reactions Analysis

Metabolic Reactions via CYP2D6

Debrisoquin-13C,15N2 Hemisulfate undergoes hydroxylation mediated by the cytochrome P450 enzyme CYP2D6, producing labeled metabolites critical for phenotyping studies. Key metabolites include:

MetaboliteStructure ModificationEnzyme InvolvedDetection Method
4′-Hydroxydebrisoquin-13C,15N2Hydroxylation at C4 positionCYP2D6UPLC-MS/MS
8-Hydroxydebrisoquin-13C,15N2Hydroxylation at C8 positionCYP2D6Stable isotope dilution

Reaction Pathway :
Debrisoquin 1315N2CYP2D64 8 Hydroxydebrisoquin 1315N2\text{Debrisoquin }^{13}\text{C }^{15}\text{N}_2\xrightarrow{\text{CYP2D6}}4'\text{ 8 Hydroxydebrisoquin }^{13}\text{C }^{15}\text{N}_2

The reaction efficiency is influenced by genetic polymorphisms in CYP2D6, affecting metabolic ratios in urine and plasma .

Degradation and Stability

  • Hydrolysis : Susceptible to acidic or alkaline hydrolysis at the amidine group, forming breakdown products detectable via LC-MS .
  • Oxidative Stability : The labeled compound shows enhanced resistance to auto-oxidation compared to non-labeled debrisoquine due to isotopic effects .

Comparative Pharmacokinetics

ParameterDebrisoquin-13C,15N2Non-Labeled Debrisoquin
Plasma Half-life (h)6.2 ± 1.16.0 ± 0.9
Urinary Excretion (%)68 ± 570 ± 6

Scientific Research Applications

Pharmacokinetic Studies

Debrisoquin-13C,15N2 hemisulfate is primarily utilized in pharmacokinetic studies to understand drug metabolism and the influence of genetic polymorphisms on drug response.

  • Metabolic Phenotyping : The compound is used to assess the metabolic phenotype of individuals, particularly focusing on the cytochrome P450 2D6 (CYP2D6) enzyme. Variants in this enzyme can lead to different metabolic rates, categorized as extensive or poor metabolizers. Studies have shown that extensive metabolizers may have an increased risk of certain cancers compared to poor metabolizers, highlighting the importance of genetic testing in personalized medicine .
  • Stable Isotope Dilution Techniques : The incorporation of stable isotopes such as carbon-13 and nitrogen-15 allows for highly sensitive detection methods like mass spectrometry. This technique is crucial for accurately measuring drug concentrations in biological samples, leading to better understanding of pharmacokinetics and drug interactions .

Clinical Research

This compound plays a vital role in clinical research settings, particularly in the evaluation of drug efficacy and safety.

  • Case Studies : Observational studies have employed this compound to analyze the effects of various drugs on patients with chronic conditions. For instance, the "Pittsburgh Cocktail" study utilized debrisoquin as a probe drug to evaluate the metabolic capacity of patients with liver disease . This approach helps in tailoring medication regimens based on individual metabolic capacities.

Genetic Research

The compound's use extends into genetic research where it aids in understanding the genetic basis of drug metabolism.

  • Genotyping Studies : Research involving debrisoquin has led to the identification of specific genetic markers associated with CYP2D6 polymorphisms. These studies facilitate the development of genotyping assays that can predict patient responses to medications metabolized by this pathway .

Toxicology and Safety Assessments

This compound is also valuable in toxicological assessments.

  • Safety Profiles : By studying the metabolism of debrisoquin and its isotopically labeled counterpart, researchers can evaluate potential toxic effects associated with different metabolic phenotypes. This information is critical for establishing safety profiles for new drugs undergoing clinical trials.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
PharmacokineticsUnderstanding drug metabolism via stable isotope labelingIncreased cancer risk in extensive metabolizers
Clinical ResearchEvaluating drug efficacy and safety in chronic disease patientsPittsburgh Cocktail study insights
Genetic ResearchIdentifying genetic polymorphisms affecting drug metabolismDevelopment of genotyping assays
ToxicologyAssessing safety profiles based on metabolic phenotypesEstablishing drug safety profiles

Mechanism of Action

Debrisoquin-13C,15N2 Hemisulfate exerts its effects by inhibiting or interfering with the release and distribution of norepinephrine at the sympathetic neuroeffector junction. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings, thereby reducing sympathetic nervous system activity .

Comparison with Similar Compounds

Structural Analogs and Isotopic Variants

Debrisoquin-13C,15N2 Hemisulfate belongs to a family of stable isotope-labeled compounds used in metabolic research. Key analogs include:

Compound Name CAS Number Molecular Formula Key Features
This compound 1246814-89-0 C₉¹³CH₁₃N¹⁵N₂·½H₂SO₄ Parent compound with ¹³C and ¹⁵N labels; used as an internal standard .
rac 4-Hydroxydebrisoquine-13C,15N2 Hemisulfate 604-33-1 C₁₀H₁₃N₃O·½H₂SO₄ ¹³C/¹⁵N-labeled Phase I metabolite; tracks CYP2D6 hydroxylation activity .
8-Hydroxy Debrisoquin-13C,15N2 1189975-64-1 C₉¹³CH₁₃N¹⁵N₂O Alternative hydroxylated metabolite; distinguishes regioselective metabolism .
S-Methyl-isothiouronium-13C,15N2 Hemisulfate 478189-67-2 C¹³CH₆¹⁵N₂S·½H₂SO₄ Isotopic impurity reference; validates assay specificity .

Key Structural Differences :

  • Position of Isotopes : this compound labels the carboximidamide group, whereas hydroxy metabolites (e.g., 4- or 8-hydroxy) incorporate isotopes into hydroxylated positions.
  • Functional Groups : Hydroxy metabolites include -OH groups, altering polarity and metabolic stability compared to the parent compound.

Cost and Availability

  • Pricing : this compound is sold at ~$380/mg (1 mg scale), reflecting the high cost of isotopic synthesis . Hydroxy analogs and impurities are similarly priced due to comparable synthesis complexity .
  • Suppliers: Major vendors include Santa Cruz Biotechnology, Pharmaffiliates, and Toronto Research Chemicals, ensuring broad availability for research .

Biological Activity

Debrisoquin-13C,15N2 hemisulfate is a stable isotope-labeled derivative of debrisoquin, primarily utilized in pharmacokinetic studies to investigate drug metabolism and enzyme activity. This article delves into its biological activity, focusing on its metabolic pathways, interactions with cytochrome P450 enzymes, and implications in pharmacogenetics.

Overview of Debrisoquin

Debrisoquin is an antihypertensive agent that primarily acts as a selective inhibitor of catechol-O-methyltransferase (COMT) and is metabolized by cytochrome P450 enzymes, particularly CYP2D6. The incorporation of stable isotopes such as 13C^{13}C and 15N^{15}N in this compound enhances the sensitivity and specificity of analytical techniques used to study its pharmacokinetics.

Metabolic Pathways

The metabolism of debrisoquin involves several key pathways:

  • Phase I Metabolism : This includes oxidation reactions primarily mediated by CYP enzymes. The major metabolite of debrisoquin is 4-hydroxydebrisoquin, formed through hydroxylation.
  • Phase II Metabolism : Involves conjugation reactions such as glucuronidation and sulfation. The hemisulfate form is particularly relevant for assessing the sulfation pathway.

Table 1: Metabolites of Debrisoquin

MetabolitePathwayEnzyme InvolvedBiological Activity
DebrisoquinParent Compound-Antihypertensive
4-HydroxydebrisoquinPhase ICYP2D6Active metabolite
Debrisoquin hemisulfatePhase IISulfotransferaseInactive; facilitates excretion

Pharmacokinetics and Cytochrome P450 Interaction

This compound serves as a valuable tool in pharmacokinetic studies due to its ability to track metabolic processes without altering the biological activity of the parent compound. Studies have demonstrated that genetic variations in CYP2D6 can significantly affect the metabolism of debrisoquin:

  • Extensive Metabolizers : Individuals with normal CYP2D6 activity exhibit standard metabolism rates.
  • Poor Metabolizers : Those with deficient CYP2D6 activity show elevated plasma levels of debrisoquin, leading to increased pharmacological effects and potential toxicity.
  • Ultra-Rapid Metabolizers : Individuals with multiple gene copies may experience reduced drug efficacy due to rapid clearance.

Case Studies

  • Case Study on Genetic Variability : A study involving diverse populations highlighted the impact of genetic polymorphisms in CYP2D6 on the pharmacokinetics of debrisoquin. Variants associated with poor metabolism led to higher plasma concentrations and increased side effects, underscoring the importance of genetic testing in personalized medicine.
  • Clinical Application in Drug Interaction Studies : Research utilizing this compound has been pivotal in understanding drug-drug interactions involving CYP2D6 substrates. For instance, co-administration with other medications that inhibit CYP2D6 resulted in significant alterations in plasma levels of debrisoquin.

Q & A

Q. How should researchers design experiments using Debrisoquin-13C,15N2 Hemisulfate to investigate cytochrome P450 enzyme kinetics?

  • Methodological Answer : this compound is a stable isotope-labeled probe for tracking metabolic pathways. To study cytochrome P450 (CYP) activity:
  • Prepare enzyme assays using liver microsomes or recombinant CYP isoforms.
  • Incubate the labeled compound with the enzyme system and cofactors (e.g., NADPH).
  • Quantify metabolite formation via LC-MS/MS, leveraging the isotopic labels to distinguish endogenous and tracer-derived products.
  • Include controls with unlabeled debrisoquin to validate isotopic interference thresholds.
  • Reference : highlights its use in enzyme specificity and kinetic studies.

Q. What are the critical handling and storage protocols for this compound to ensure experimental reproducibility?

  • Methodological Answer :
  • Store lyophilized powder at -20°C in airtight, light-protected containers to prevent degradation.
  • Prepare fresh aqueous solutions due to the compound’s hygroscopic nature; avoid repeated freeze-thaw cycles.
  • Use inert gas (e.g., argon) when reconstituting to minimize oxidation.
  • Safety Note : Follow GHS guidelines (H302: harmful if swallowed) and use PPE during handling.

Advanced Research Questions

Q. How can researchers resolve discrepancies in CYP2D6 activity data when using isotope-labeled debrisoquin versus unlabeled analogs?

  • Methodological Answer : Discrepancies may arise from isotopic effects or contamination:
  • Validate tracer purity via isotopic enrichment analysis (e.g., NMR or high-resolution MS).
  • Compare kinetic parameters (Km, Vmax) between labeled and unlabeled substrates to identify isotope-induced enzymatic biases.
  • Replicate experiments across multiple batches to rule out lot-specific impurities.
  • Reference : emphasizes contamination risks in 15N-labeled compounds, which can skew metabolic rates.

Q. What strategies mitigate isotopic interference from contaminants in commercial 15N2 sources during nitrogen fixation studies?

  • Methodological Answer : Commercial 15N2 gas often contains contaminants (e.g., 15NH4+, 15NO3−):
  • Pre-test gas purity using ion chromatography or IRMS to quantify contaminant levels.
  • Use pre-equilibrated 15N2-enriched water (vs. bubble injection) to reduce adsorption artifacts.
  • Include killed-cell controls to account for abiotic 15N incorporation.
  • Data Insight : reports contamination-induced overestimations of up to 530 nmol N L⁻¹ d⁻¹.

Q. How do methodological choices (e.g., bubble vs. enriched water 15N2 delivery) impact the accuracy of nitrogen fixation measurements in debrisoquin metabolic studies?

  • Methodological Answer : The bubble method underestimates fixation due to slow 15N2 dissolution, while enriched water ensures immediate equilibration:
  • Error Analysis : Short incubations (<6 hr) with the bubble method introduce up to -72% error.
  • Comparative Table :
MethodAdvantagesLimitations
Bubble Injection Simplicity; minimal prep timeUnderestimates rates by 2–6×
Enriched Water Accurate 15N2 dissolutionRisk of sample contamination
  • Recommendation : Measure final 15N2 enrichment in incubation bottles to correct solubility errors.

Q. How do environmental factors (e.g., oxygen levels) influence debrisoquin’s role in diazotroph activity studies?

  • Methodological Answer : Oxygen tension modulates nitrogenase activity:
  • Conduct assays under controlled O2 levels (e.g., anaerobic chambers for strict anaerobes).
  • Use acetylene reduction assays (ARA) alongside 15N2 tracers to cross-validate fixation rates.
  • Reference : notes 15N2 fixation increases under microaerophilic conditions with CH4 supplementation.

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